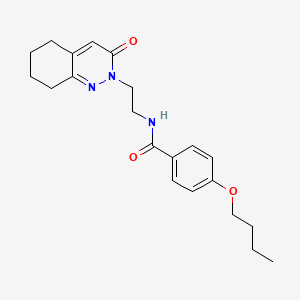![molecular formula C15H14N6O B2456473 6-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}quinoxaline CAS No. 2199162-75-7](/img/structure/B2456473.png)
6-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Compounds containing the 1H-1,2,3-triazol-1-yl group are of significant interest in medicinal chemistry due to their wide range of biological activities . They are often used in the synthesis of various pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of 1H-1,2,3-triazole analogs often involves “Click” chemistry, a term used to describe reactions that are high yielding, wide in scope, and easy to perform . An example is the Huisgen 1,3-dipolar cycloaddition, a process often used to synthesize 1,2,3-triazoles .Molecular Structure Analysis
The molecular structure of 1H-1,2,3-triazole analogs can vary greatly depending on the substituents attached to the triazole ring. The triazole ring itself consists of two carbon atoms and three nitrogen atoms arranged in a five-membered ring .Chemical Reactions Analysis
1H-1,2,3-triazole analogs can undergo various chemical reactions, including complexation with metal ions, which can significantly influence their self-assembly behavior .Physical And Chemical Properties Analysis
The physical and chemical properties of 1H-1,2,3-triazole analogs can vary greatly depending on their structure. Factors such as the presence of polar groups at the 1H-1,2,3-triazole substituted phenyl ring can contribute to the overall activity of these compounds .科学的研究の応用
Anticancer Activity
The compound exhibits significant antiproliferative effects against various cancer cell lines, including hepatocellular carcinoma (Hep-G2), breast cancer (MCF-7), and colon cancer (HCT116). Notably, compound 27 demonstrated strong activity, with IC50 values of 9.3 ± 1.1, 1.5 ± 0.1, 2.4 ± 0.2, and 17.3 ± 1.2 against HCT-116, HepG-2, MCF-7, and BJ-1 cells, respectively . Further studies could explore its mechanism of action and potential as an anticancer drug candidate.
Cell Cycle Regulation and Apoptosis
In liver cancer (HepG-2) cells treated with compound 27, cell cycle arrest occurred in the S and G0/G1 phases. Additionally, Annexin V-FITC staining revealed strong apoptotic activity. These findings suggest that the compound may interfere with cell division and induce programmed cell death .
Molecular Docking and ATP Binding
Compound 27 was found to fit into the ATP binding pocket during docking experiments combined with molecular dynamics simulation. This insight could guide further drug design efforts, aiming for compounds with favorable ADME (absorption, distribution, metabolism, and excretion) parameters and low toxicity .
Supramolecular Chemistry
The triazole ring system in this compound is versatile and can be used for supramolecular self-assemblies, dendritic networks, and polymeric structures . Researchers could explore its potential in creating functional materials or drug delivery systems.
Biological Activities Beyond Cancer
1,2,3-Triazoles, like the one in our compound, exhibit a myriad of biological activities, including antibacterial, antimalarial, and antiviral effects . Investigating these broader applications could yield valuable insights.
Coordination Chemistry
The ligand formed by the triazole moiety can coordinate with d and f metal ions, leading to interesting coordination complexes. Researchers might explore its use in catalysis or materials science .
作用機序
Target of Action
Compounds with a similar 1h-1,2,3-triazole moiety have been reported to interact with various enzymes, including carbonic anhydrase-ii and β-tubulin .
Mode of Action
The mode of action of this compound involves its interaction with its target enzymes. The N1 and N2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of the enzyme . This binding can inhibit the normal function of the enzyme, leading to various downstream effects.
Biochemical Pathways
For instance, inhibition of carbonic anhydrase-II can disrupt the balance of carbon dioxide and bicarbonate in the body, affecting various physiological processes .
Pharmacokinetics
The study mentions that the most promising candidates were identified by evaluating primary in silico parameters, which showed considerable differences among individual synthesized compounds . This suggests that the compound’s bioavailability and pharmacokinetics could vary based on its specific structure and properties.
Result of Action
The compound has shown significant antiproliferative effects against tested cancer cells, including hepatocellular carcinoma (Hep-G2), breast cancer (MCF-7), and colon cancer (HCT116), relative to healthy noncancerous control skin fibroblast cells (BJ-1) to evaluate their cytotoxic effects . This suggests that the compound could potentially be used as an anticancer agent.
将来の方向性
The future directions of research into 1H-1,2,3-triazole analogs are likely to involve the synthesis of new analogs with improved biological activity, as well as further investigation into their mechanisms of action . The development of more efficient synthesis methods may also be a focus of future research.
特性
IUPAC Name |
quinoxalin-6-yl-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O/c22-15(12-1-2-13-14(7-12)17-4-3-16-13)20-8-11(9-20)10-21-6-5-18-19-21/h1-7,11H,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMTKXYCMIVXDAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=NC=CN=C3C=C2)CN4C=CN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}quinoxaline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

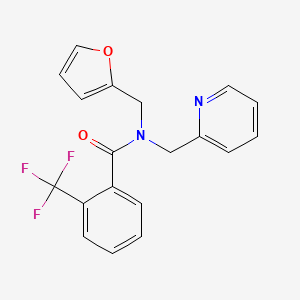

![4-[4-(Methylsulfanyl)phenyl]butanoic acid](/img/structure/B2456394.png)
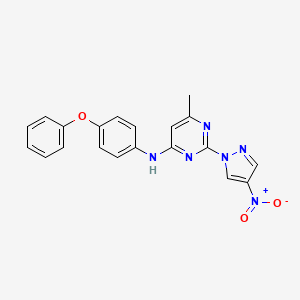
![(3-Fluorophenyl)-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2456396.png)
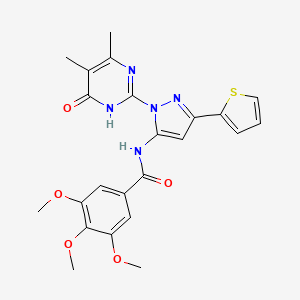
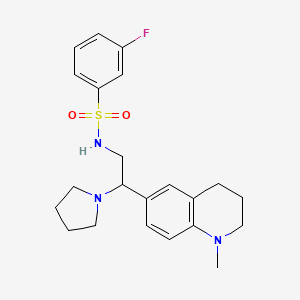
![3-[2-(3-chloroanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one](/img/structure/B2456402.png)
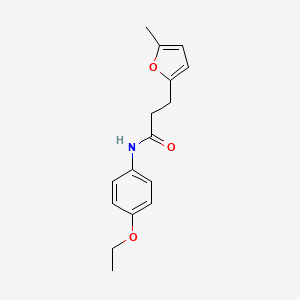
![4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-2-carbohydrazide](/img/structure/B2456404.png)
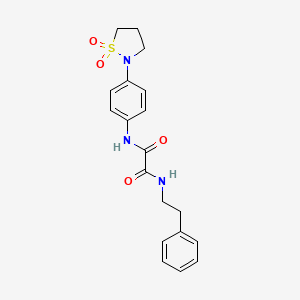
![N-(1,3-benzothiazol-2-yl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2456408.png)
![6-Amino-4-(4-fluorophenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2456409.png)
